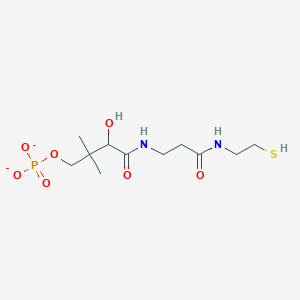
Pantetheine 4'-phosphate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pantetheine 4'-phosphate(2-) is a phosphopantetheine anion. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a cofactor. It is a conjugate base of a pantetheine 4'-phosphate.
科学的研究の応用
Chemical Properties and Structure
4'-Phosphopantetheine has the chemical formula C₁₉H₃₃N₇O₁₁P and a molecular weight of approximately 507.5 g/mol. It consists of a pantothenic acid moiety linked to a phosphate group, which allows it to function effectively as a carrier for acyl groups during biochemical reactions. This structural feature is crucial for its role in fatty acid synthesis and other metabolic pathways.
Biochemical Research Applications
1. Fatty Acid Metabolism
4'-Phosphopantetheine plays a pivotal role in fatty acid synthesis by acting as a cofactor for acyl carrier proteins (ACPs). These proteins are essential in the elongation of fatty acids and the biosynthesis of polyketides. The compound facilitates the transfer and modification of acyl groups through multi-enzyme complexes, which are critical for enzymatic activity .
2. Coenzyme A Biosynthesis
As a metabolite in the pantothenate and coenzyme A biosynthesis pathways, 4'-phosphopantetheine is synthesized from pantothenic acid via pantothenate kinase. It is further converted into dephospho-coenzyme A through the action of specific enzymes, highlighting its importance in cellular energy metabolism and lipid biosynthesis .
Pharmacological Applications
1. Neurodegeneration Treatment
Recent studies have indicated that 4'-phosphopantetheine may have therapeutic potential in treating conditions associated with impaired coenzyme A metabolism, such as pantothenate kinase-associated neurodegeneration (PKAN). In experimental models, administration of this compound normalized levels of critical biomarkers related to coenzyme A, iron, and dopamine metabolism, suggesting its role in restoring mitochondrial function .
2. Replacement Therapy
Acetyl-4'-phosphopantetheine has been shown to be stable in serum and possesses rescue potential comparable to that of 4'-phosphopantetheine in both in vitro and in vivo models. This indicates that derivatives of 4'-phosphopantetheine could serve as effective replacement therapies for neurodegenerative diseases linked to coenzyme A deficiencies .
Biotechnology Applications
1. Enzyme Function Studies
In enzyme assays, 4'-phosphopantetheine is utilized to study the substrate specificity and activity of various enzymes such as phosphopantetheinyl transferases. Novel fluorescent techniques have been developed to monitor the incorporation of phosphopantetheinyl appendages onto proteins, enhancing our understanding of enzyme mechanisms and substrate interactions .
2. Metabolic Engineering
The compound's role in metabolic pathways makes it an attractive target for metabolic engineering applications aimed at enhancing the production of biofuels and pharmaceuticals. By manipulating pathways involving 4'-phosphopantetheine, researchers can optimize microbial strains for increased yield of desired metabolites .
Case Studies
化学反応の分析
Enzymatic Conversion to Dephospho-CoA
4'-Phosphopantetheine undergoes adenylylation via 4'-phosphopantetheine adenylyltransferase, forming dephospho-CoA:
4 Phosphopantetheine+ATPAdenylyltransferaseDephospho CoA+PPi
This reaction is reversible and regulated by ectonucleotide pyrophosphatase .
Reaction Parameters :
| Parameter | Value | Reference |
|---|---|---|
| Optimal pH | 7.4–7.8 | |
| Cofactor Requirement | Mg²⁺ | |
| Kinetic Constant (Km) | 18 µM (for ATP) |
Degradation Pathways
In mammalian systems, 4'-phosphopantetheine is hydrolyzed to pantothenate (vitamin B5) via:
Hydrolysis Reaction :
4 PhosphopantetheineHydrolysisPantothenate+Cysteamine+Phosphate
Degradation Enzymes :
| Enzyme | Function | Localization | Reference |
|---|---|---|---|
| Alkaline phosphatase | Dephosphorylation | Intestinal lumen | |
| Pantetheinase | Cysteamine release | Lysosomes |
Analytical Characterization
Modern techniques for analyzing 4'-phosphopantetheine include:
-
HPLC : Retention time of 8.2 min (C18 column, 0.1% TFA/acetonitrile gradient).
-
Mass Spectrometry : m/z 506.1 [M-H]⁻ (negative ion mode).
特性
分子式 |
C11H21N2O7PS-2 |
|---|---|
分子量 |
356.33 g/mol |
IUPAC名 |
[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] phosphate |
InChI |
InChI=1S/C11H23N2O7PS/c1-11(2,7-20-21(17,18)19)9(15)10(16)13-4-3-8(14)12-5-6-22/h9,15,22H,3-7H2,1-2H3,(H,12,14)(H,13,16)(H2,17,18,19)/p-2 |
InChIキー |
JDMUPRLRUUMCTL-UHFFFAOYSA-L |
正規SMILES |
CC(C)(COP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCS)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















